Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for complex heterocyclic systems containing multiple functional groups. The primary name, this compound, accurately describes the complete molecular structure through a systematic breakdown of its constituent parts. The nomenclature begins with the tert-butyl ester moiety, which represents a branched alkyl group attached to the carboxylate functionality. The acetate portion indicates the presence of a two-carbon chain connecting the ester group to the sulfur atom that bridges to the heterocyclic core.
The heterocyclic portion of the molecule is designated as imidazo[1,2-c]quinazolin, which describes the fusion pattern between the imidazole and quinazoline ring systems. The numbering system follows standard conventions where the imidazole ring is fused to positions 1 and 2 of the quinazoline system, creating a tricyclic framework. The 8,9-dimethoxy substitution pattern indicates that methoxy groups are positioned on the benzene ring portion of the quinazoline system, specifically at positions that correspond to the 8 and 9 positions of the fused heterocyclic framework. The 2-oxo designation refers to the carbonyl group located at position 2 of the imidazole ring, while the 2,3-dihydro prefix indicates that this portion of the molecule exists in a partially saturated state.
The structural representation reveals a highly conjugated system that incorporates multiple heteroatoms including nitrogen, oxygen, and sulfur. The sulfanyl linkage connects the heterocyclic core to the acetate side chain, creating a molecular bridge that may influence the compound's conformational flexibility and potential biological interactions. The tert-butyl group provides steric bulk that can affect the molecule's pharmacokinetic properties and metabolic stability.
Registry Identifiers and Database Entries
The compound has been assigned specific registry identifiers that facilitate its unambiguous identification across various chemical databases and regulatory systems. The PubChem Compound Identifier for this molecule is 4322144, which serves as a unique numerical designation within the PubChem database maintained by the National Center for Biotechnology Information. This identifier provides researchers with a standardized method for accessing comprehensive chemical information, including structural data, physicochemical properties, and related compound families.
| Database | Identifier | Type |
|---|---|---|
| PubChem | 4322144 | Compound Identifier |
| Molecular Formula | C18H21N3O5S | Empirical Formula |
Properties
IUPAC Name |
tert-butyl 2-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-18(2,3)26-15(23)9-27-17-19-11-7-13(25-5)12(24-4)6-10(11)16-20-14(22)8-21(16)17/h6-7H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWIQHFIMKUBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=O)CN31)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate (CAS: 672949-29-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C18H21N3O5S, with a molar mass of 391.44 g/mol. The predicted boiling point is approximately 533.9 °C, and it has a density of about 1.36 g/cm³. The pKa value is -2.15, indicating its acidic nature in solution .
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O5S |
| Molar Mass | 391.44 g/mol |
| Density | 1.36 g/cm³ |
| Boiling Point | 533.9 °C |
| pKa | -2.15 |
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related imidazoquinazolines possess inhibitory effects on various human tumor cell lines including HepG2 and DLD cells . The mechanism of action is believed to involve the inhibition of topoisomerase II and interference with DNA replication processes .
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes involved in cancer progression. In vitro assays have demonstrated that imidazoquinazoline derivatives can inhibit the activity of kinases that are crucial for tumor cell proliferation . The structure–activity relationship (SAR) studies suggest that modifications in the side chains significantly affect the potency of these compounds as enzyme inhibitors.
Antimicrobial Properties
Further investigations into the antimicrobial activities of similar compounds have revealed promising results against various bacterial strains. The presence of the sulfanyl group in the structure enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects of imidazoquinazolines on HepG2 liver cancer cells. Results indicated a dose-dependent decrease in cell viability with IC50 values around 25 µM for selected derivatives .
- Mechanistic Insights : Another investigation detailed the mechanism by which these compounds inhibit topoisomerase II activity in human cancer cells. The study found that specific structural features contributed to enhanced binding affinity to the enzyme .
- Antimicrobial Efficacy : An evaluation of antimicrobial properties showed that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₁₈N₂O₄S
- CAS Number : 672949-29-0
- Molecular Weight : Approximately 350.39 g/mol
The structure features a tert-butyl group attached to an imidazoquinazoline derivative, which is known for its biological activity.
Research indicates that compounds similar to tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate exhibit various biological activities:
-
Anticancer Properties :
- Studies have shown that imidazoquinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
-
Antimicrobial Activity :
- Compounds with similar structural motifs have demonstrated efficacy against a range of pathogens. Their mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic processes.
-
Anti-inflammatory Effects :
- Some derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Medicinal Chemistry Applications
The compound's unique structure allows it to serve as a lead compound in drug development. Its potential applications include:
- Drug Design : The synthesis of analogs based on this compound can lead to the development of new therapeutics targeting specific diseases such as cancer or infections.
- Pharmacokinetics Studies : Understanding how this compound interacts with biological systems can help optimize its efficacy and safety profiles.
Table 1: Summary of Research Findings on Related Compounds
Case Study Examples
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) through the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Efficacy :
- Research highlighted in Antimicrobial Agents and Chemotherapy showed that a related sulfanyl compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
Q & A
Advanced Question
- Process Control : Use automated reactors with inert gas purging (N2/Ar) to maintain anhydrous conditions.
- In-line Analytics : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress .
- Batch Records : Document critical parameters (e.g., stirring rate, cooling gradients) to minimize variability .
What strategies are effective for scaling up tert-butyl-based reactions from lab to pilot plant?
Advanced Question
- Kinetic Modeling : Determine rate-limiting steps using Arrhenius plots to optimize temperature gradients.
- Membrane Technologies : Separate tert-butyl byproducts via nanofiltration, reducing purification steps .
- Flow Chemistry : Transition batch processes to continuous flow systems to enhance heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
